Product packaging for Furo[3,2-b]pyridine-2-carbonitrile(Cat. No.:CAS No. 112372-11-9)

Furo[3,2-b]pyridine-2-carbonitrile

Cat. No.: B040120
CAS No.: 112372-11-9
M. Wt: 144.13 g/mol
InChI Key: ROHHZUJCDGJSOO-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-2-carbonitrile is a valuable fused heterocyclic building block in medicinal chemistry and drug discovery research. This sophisticated molecular scaffold combines a π-electron-rich furan ring with a π-electron-deficient pyridine ring, creating a unique reactivity profile that enables diverse chemical transformations. The electron-withdrawing nitrile group at the 2-position provides an excellent handle for further functionalization via nucleophilic addition or serves as a precursor for other heterocyclic systems. Key Research Applications: Medicinal Chemistry Scaffold: The furo[3,2-b]pyridine core demonstrates significant isosterism with benzofurans, indoles, and azaindoles, which are privileged structures in many biologically active compounds. This compound serves as a key precursor for developing potential therapeutic agents with improved pharmacological properties. Versatile Synthetic Intermediate: The nitrile functionality enables straightforward conversion to amidines, amides, tetrazoles, and carboxylic acid derivatives, facilitating structure-activity relationship studies and molecular diversification. Polyheterocyclic System Synthesis: This building block is particularly valuable for constructing complex polyheterocyclic architectures through regioselective reactions on either the furan or pyridine rings, including cross-coupling, metallation, halogenation, and nucleophilic substitution reactions. Biological Relevance: Furo[3,2-b]pyridine derivatives have demonstrated remarkable pharmacological potential across multiple therapeutic areas, including as inhibitors of nicotinic acetylcholine receptors, CLKs, e1F4A, DYRK1A, α-glucosidase, and β-glucosidase. These compounds have shown promising antibiotic, antiviral, antifungal, and anticancer activities in preclinical research, making this scaffold particularly attractive for oncology and infectious disease research programs. Handling & Compliance: This product is provided For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult safety data sheets and implement appropriate handling procedures prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O B040120 Furo[3,2-b]pyridine-2-carbonitrile CAS No. 112372-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-b]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-5-6-4-7-8(11-6)2-1-3-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHHZUJCDGJSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549933
Record name Furo[3,2-b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-11-9
Record name Furo[3,2-b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Functionalization of Furo 3,2 B Pyridine 2 Carbonitrile

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a range of other functionalities, significantly expanding the synthetic utility of the furo[3,2-b]pyridine-2-carbonitrile core.

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. libretexts.org This can be achieved under either acidic or alkaline conditions. libretexts.org In the context of this compound, acidic hydrolysis, typically by heating with a dilute acid like hydrochloric acid, would yield furo[3,2-b]pyridine-2-carboxylic acid. libretexts.org Under alkaline conditions, using a base such as sodium hydroxide (B78521), the reaction initially produces the carboxylate salt, which upon acidification, gives the corresponding carboxylic acid. libretexts.org

The conversion to amides can also be accomplished. While direct partial hydrolysis of the nitrile to an amide can be challenging, alternative methods exist. For instance, the use of nitrous acid has been shown to be an effective method for converting amides to carboxylic acids, a reaction that proceeds via a proposed mechanism involving a nitrosonium ion. nih.gov Biocatalytic approaches using enzymes like nitrilases or a combination of nitrile hydratases and amidases offer a mild and selective alternative for the synthesis of both carboxylic acids and amides from nitriles. researchgate.netthieme-connect.de These enzymatic methods are particularly advantageous for preparing complex molecules under gentle conditions. researchgate.net

Table 1: Conditions for Nitrile Group Transformations
TransformationReagents and ConditionsProductReference
Acidic HydrolysisDilute HCl, heat (reflux)Furo[3,2-b]pyridine-2-carboxylic acid libretexts.org
Alkaline Hydrolysis1. NaOH, heat (reflux) 2. Strong acid (e.g., HCl)Furo[3,2-b]pyridine-2-carboxylic acid libretexts.org
Enzymatic HydrolysisNitrilase or Nitrile hydratase/amidaseFuro[3,2-b]pyridine-2-carboxylic acid or Furo[3,2-b]pyridine-2-carboxamide researchgate.netthieme-connect.de

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a pathway to construct five-membered heterocyclic rings. uchicago.eduresearchgate.net A prominent example is the [3+2] cycloaddition reaction. uchicago.eduresearchgate.net This type of reaction involves a three-atom component (TAC) reacting with a two-atom component (the nitrile group) to form a five-membered ring. researchgate.net For instance, nitrile oxides can react with the nitrile moiety of this compound in a 1,3-dipolar cycloaddition to form oxadiazole derivatives. uchicago.edu Similarly, azides can undergo cycloaddition with nitriles to yield tetrazoles. This transformation is often catalyzed by a Lewis acid.

Another example of a [3+2] cycloaddition involves the reaction of diarylvinylidenecyclopropanes with nitriles in the presence of a Brønsted acid like trifluoromethanesulfonic acid (TfOH) to produce 3,4-dihydro-2H-pyrrole derivatives. nih.gov Copper(I)-promoted cycloaddition reactions between pyridine-2-carbonitrile (B1142686) and ketones have also been reported, leading to the formation of new heterocyclic systems. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Furo[3,2-b]pyridine (B1253681) System

The fused furo[3,2-b]pyridine ring system exhibits a distinct reactivity pattern towards aromatic substitution reactions, influenced by the electronic nature of both the furan (B31954) and pyridine (B92270) rings.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comyoutube.com This deactivation is further compounded when the reaction is carried out in acidic media, as the nitrogen atom becomes protonated, increasing its electron-withdrawing effect. youtube.com Consequently, forcing conditions are often required for electrophilic substitution on the pyridine ring, and the substitution typically occurs at the meta-position relative to the nitrogen atom. youtube.com However, the presence of the electron-rich furan ring can influence the regioselectivity of electrophilic attack. The furan moiety itself is susceptible to electrophilic substitution, and its fusion to the pyridine ring can direct incoming electrophiles to specific positions on the furan ring.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at positions ortho and para to the nitrogen atom. gcwgandhinagar.commasterorganicchemistry.com The presence of a good leaving group at these positions facilitates the reaction. masterorganicchemistry.com In the furo[3,2-b]pyridine system, nucleophilic attack can occur on the pyridine ring. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the nucleophile. For instance, studies on related pyrazolylpyridines have shown that nucleophilic aromatic substitution is a viable method for introducing functional groups. znaturforsch.com The reaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles has also been investigated, demonstrating that the reaction pathway is dependent on the type of nucleophile used. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions for Derivatization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. libretexts.orgmdpi.comorganic-chemistry.org This reaction is particularly valuable for the functionalization of the furo[3,2-b]pyridine scaffold. To perform a Suzuki-Miyaura coupling, a halogen atom (typically bromine or iodine) or a triflate group needs to be installed at the desired position on the furo[3,2-b]pyridine ring. For example, to functionalize position 7, a 7-halo-furo[3,2-b]pyridine-2-carbonitrile derivative would be required. This precursor can then be coupled with a variety of boronic acids or boronate esters to introduce aryl, heteroaryl, or alkyl groups at the 7-position. libretexts.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. libretexts.orgnih.gov

Table 2: Key Components of Suzuki-Miyaura Cross-Coupling
ComponentRoleExamplesReference
ElectrophileHalogenated or triflated furo[3,2-b]pyridine7-Bromo-furo[3,2-b]pyridine-2-carbonitrile libretexts.org
NucleophileOrganoboron reagentPhenylboronic acid, alkylboronic esters libretexts.org
CatalystPalladium complexPd(PPh₃)₄, Pd(OAc)₂ libretexts.orgorganic-chemistry.org
BaseActivates the organoboron reagentNa₂CO₃, K₃PO₄, KF libretexts.orgorganic-chemistry.org
SolventReaction mediumDMF, THF, Toluene nih.gov

Beyond the Suzuki-Miyaura reaction, other transition-metal-catalyzed cross-coupling reactions can be employed to diversify the furo[3,2-b]pyridine scaffold. These include:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govbeilstein-journals.org This method can be used to introduce alkynyl groups onto the furo[3,2-b]pyridine ring system, which can serve as versatile intermediates for further transformations.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This allows for the introduction of alkenyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This is a powerful method for introducing amino groups at specific positions on the furo[3,2-b]pyridine core.

Stille Coupling: This reaction utilizes organotin reagents as the nucleophilic partner. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling. libretexts.org

These various cross-coupling strategies provide a comprehensive toolbox for the synthesis of a diverse library of furo[3,2-b]pyridine derivatives with tailored properties for various applications. nih.govnih.gov

List of Chemical Compounds

this compound

Furo[3,2-b]pyridine-2-carboxylic acid

Furo[3,2-b]pyridine-2-carboxamide

7-halo-furo[3,2-b]pyridine-2-carbonitrile

2H-furo[3,2-b]pyran-2-ones

Hydrochloric acid

Sodium hydroxide

Nitrous acid

Trifluoromethanesulfonic acid

Phenylboronic acid

Palladium(II) acetate (B1210297)

Tetrakis(triphenylphosphine)palladium(0)

Sodium carbonate

Potassium phosphate (B84403)

Potassium fluoride (B91410)

Dimethylformamide (DMF)

Tetrahydrofuran (THF)

Toluene

Annulation Reactions to Form Polycyclic Furo[3,2-b]pyridine Systems

Annulation, or ring-forming, reactions are a cornerstone of synthetic chemistry, allowing for the creation of intricate molecular architectures from simpler precursors. This compound and its derivatives are excellent substrates for such transformations, leading to a diverse array of fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

The fusion of a pyrimidine (B1678525) ring onto the furo[3,2-b]pyridine core results in the formation of pyrido[2',3':4,5]furo[3,2-d]pyrimidine derivatives. These compounds are of significant interest due to their biological activities, including the inhibition of various protein kinases.

A key intermediate in the synthesis of these derivatives is 3-aminothis compound. While not the title compound itself, its synthesis often starts from precursors that could also lead to the title compound, and its reactivity is directly relevant. For instance, the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines has been reported starting from 3-amino-6-bromothis compound. This intermediate is formylated with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). The subsequent cyclization to form the pyrimidine ring can be achieved through microwave-assisted formamide (B127407) degradation. This approach allows for the introduction of various substituents at the 7-position of the resulting tricyclic scaffold via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, either before or after the pyrimidine ring formation.

The general synthetic scheme can be represented as follows:

Starting MaterialReagents and ConditionsIntermediate/Product
3-Amino-6-bromothis compound1. DMFDMA; 2. Formamide, microwave7-Bromopyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine
7-Bromopyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amineArylboronic acid, Pd catalyst7-Arylpyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine

This methodology provides a flexible route to a library of pyrido[2',3':4,5]furo[3,2-d]pyrimidine derivatives with diverse substitution patterns, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

The construction of naphtho[2,1-b]furo[3,2-b]pyridine ring systems represents a significant increase in molecular complexity, leading to compounds with potential applications as antimicrobial agents and in materials science. While a direct synthesis from this compound is not extensively documented in the reviewed literature, the synthesis of the isomeric naphtho[1',2':4,5]furo[3,2-b]pyridinones has been achieved through an iridium(III)-catalyzed dual C-H functionalization of N-pyridyl-2-pyridones with diazonaphthalen-2(1H)-ones. researchgate.netbeilstein-journals.org This reaction forms C-C and C-O bonds in a single step.

Although not a direct functionalization of the title compound, the Friedlander annulation offers a plausible strategy for the synthesis of naphtho[2,1-b]furo[3,2-b]pyridines from a functionalized furo[3,2-b]pyridine precursor. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. In this context, a hypothetical synthetic route could involve the conversion of the nitrile group in this compound to an acetyl group, followed by introduction of an amino group at the 3-position. This resulting 3-amino-2-acetylfuro[3,2-b]pyridine could then undergo a Friedlander reaction with a suitable active methylene compound to construct the desired naphtho[2,1-b]furo[3,2-b]pyridine architecture.

A general representation of the Friedlander annulation is as follows:

Reactant 1Reactant 2Product
o-Aminoaryl aldehyde/ketoneCompound with α-methylene groupSubstituted quinoline (B57606)

Applying this to the furo[3,2-b]pyridine system, a potential, though not yet reported, reaction could be:

Reactant 1Reactant 2Product
3-Amino-2-acetylfuro[3,2-b]pyridineActive methylene compound (e.g., malononitrile)Substituted Naphtho[2,1-b]furo[3,2-b]pyridine

Further research is required to explore this synthetic avenue and establish a direct and efficient route from this compound to this class of polycyclic systems.

The synthesis of furochromenofuropyridine ring systems involves the annulation of a chromene ring onto the furo[3,2-b]pyridine scaffold. These complex heterocyclic structures are of interest for their potential biological activities. While direct methods starting from this compound are not well-established, synthetic strategies for related chromenopyridine systems can provide valuable insights.

A review of the synthesis of chromeno[3,2-c]pyridines highlights several approaches for the construction of the pyridine ring onto a chromene core. nih.gov Conversely, building the chromene ring onto a pre-existing furo[3,2-b]pyridine could be envisioned. One potential strategy would involve the functionalization of the furo[3,2-b]pyridine core to introduce a phenol (B47542) group and a reactive site for cyclization.

For example, a hypothetical route could start with the elaboration of this compound to introduce a hydroxyl group on the pyridine ring, for instance at the 7-position, and an appropriate side chain at the 6-position that could participate in a cyclization reaction. A Pechmann condensation, which is a classic method for synthesizing coumarins (a subclass of chromenones) from a phenol and a β-ketoester, could be adapted for this purpose.

A plausible, though underexplored, synthetic sequence could be:

PrecursorReaction TypeKey Transformation
Functionalized furo[3,2-b]pyridine with a phenolic hydroxyl groupIntramolecular cyclizationFormation of the chromene ring
7-Hydroxyfuro[3,2-b]pyridine derivativePechmann-type condensationAnnulation of a coumarin (B35378) ring

The development of synthetic routes to these novel heterocyclic systems from readily available starting materials like this compound remains an active area of research.

Explorations of Ring-Opening and Rearrangement Pathways (e.g., Smiles Rearrangement in related systems)

The furo[3,2-b]pyridine nucleus, under certain conditions, can undergo ring-opening or rearrangement reactions, providing pathways to structurally diverse compounds. While specific examples starting directly from this compound are scarce in the literature, the reactivity of related heterocyclic systems suggests potential transformations.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can occur in suitably activated systems. In the context of furo[3,2-b]pyridines, a derivative with an appropriate tethered nucleophile could potentially undergo such a rearrangement. For instance, a 3-amino-2-aryloxyfuro[3,2-b]pyridine derivative, under basic conditions, might rearrange to a 2-hydroxy-3-(arylamino)furo[3,2-b]pyridine. The feasibility of this reaction would depend on the electronic properties of both the furo[3,2-b]pyridine core and the migrating aryl group. Studies on the Smiles rearrangement in the 3-amino-2,2'-dipyridyl sulfide (B99878) system provide a precedent for such transformations in related nitrogen-containing heterocycles. nih.govdeepdyve.com

Ring-opening reactions of the furan moiety within the furo[3,2-b]pyridine system are also conceivable, particularly with strong nucleophiles or under acidic conditions. For example, treatment of 2H-furo[3,2-b]pyran-2-ones with dinucleophiles like hydrazine (B178648) has been shown to result in recyclization accompanied by the opening of the furan ring to form pyrazol-3-ones. beilstein-journals.orgnih.gov While this is a different starting material, it demonstrates the potential for the furan ring in such fused systems to be susceptible to cleavage and subsequent rearrangement.

A hypothetical ring-opening reaction of this compound with a strong nucleophile might proceed as follows:

ReactantConditionsPotential Product
This compoundStrong nucleophile (e.g., organolithium)Ring-opened pyridine derivative

The exploration of these ring-opening and rearrangement pathways could unlock novel synthetic routes to functionalized pyridines and other heterocyclic structures that are not readily accessible through conventional methods.

Oxidative Dimerization Reactions on Fused Pyridine Systems

Oxidative dimerization represents a powerful tool for the construction of complex molecules, often leading to the formation of multiple C-C or C-N bonds in a single step. While specific examples of the oxidative dimerization of this compound are not prominently reported, studies on analogous fused pyridine systems, such as thieno[2,3-b]pyridines, provide a strong indication of the potential for such reactivity.

The oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been shown to proceed readily upon treatment with sodium hypochlorite (B82951) (bleach). This reaction leads to the formation of complex polyheterocyclic structures through a process that involves the cleavage of N-H and C(2)=C(3) bonds and the formation of new σ-bonds. The reaction is highly dependent on the solvent and other reaction conditions, yielding different dimeric products.

Given the structural similarity between the furo[3,2-b]pyridine and thieno[2,3-b]pyridine (B153569) cores, it is plausible that 3-aminothis compound or its derivatives could undergo similar oxidative dimerization reactions. A hypothetical reaction is presented below:

Starting MaterialOxidizing AgentPotential Product
3-Aminothis compoundSodium hypochloriteDimeric polyheterocyclic compound

Furthermore, palladium-catalyzed oxidative coupling reactions are a well-established method for the formation of C-C bonds. The furo[3,2-b]pyridine nucleus, with its electron-rich furan ring, could be a suitable substrate for such transformations. For instance, the direct C-H/C-H coupling of two molecules of a furo[3,2-b]pyridine derivative could lead to the formation of a bi-furopyridine system. A review on the chemistry of furo[3,2-b]pyridines mentions Suzuki coupling as a key transformation, which, while not a direct dimerization of the parent molecule, showcases the utility of palladium catalysis in forming C-C bonds involving this heterocyclic core. doaj.org

The investigation into the oxidative dimerization of this compound and its derivatives could open up new avenues for the synthesis of novel, complex heterocyclic architectures with potential applications in various fields of chemical science.

Advanced Spectroscopic Characterization Methodologies for Furo 3,2 B Pyridine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of Furo[3,2-b]pyridine-2-carbonitrile would be expected to show distinct signals for each of the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine (B92270) nitrogen and the nitrile group, as well as the electron-donating character of the furan (B31954) oxygen. Protons on the pyridine ring would typically appear at a lower field compared to those on the furan ring.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons which are not visible in the ¹H NMR. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The carbons of the aromatic rings will appear in the typical aromatic region (approximately 100-160 ppm), with their exact shifts determined by their position relative to the heteroatoms and the nitrile substituent.

Expected ¹H and ¹³C NMR Data

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
H-3~ 7.0 - 7.5~ 110 - 120
H-5~ 8.0 - 8.5~ 140 - 150
H-6~ 7.2 - 7.7~ 115 - 125
H-7~ 8.5 - 9.0~ 150 - 160
C-2 (CN)-~ 115 - 120
C-3a-~ 145 - 155
C-7a-~ 155 - 165
C (Nitrile)-~ 117 - 122

Note: The data presented in this table is hypothetical and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Structural Confirmation

Two-dimensional NMR experiments are crucial for confirming the structural assignment made from 1D NMR data by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between H-5 and H-6, and between H-6 and H-7, confirming the connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons and for confirming the fusion of the furan and pyridine rings. For instance, correlations between H-3 and carbons C-2, C-3a, and C-7a would be expected.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. In the case of this compound, the most characteristic absorption would be that of the nitrile group.

Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretching~ 2220 - 2240
C=C, C=N (Aromatic)Stretching~ 1500 - 1600
C-H (Aromatic)Stretching~ 3000 - 3100
C-O-C (Furan)Asymmetric Stretching~ 1050 - 1250

The presence of a sharp, strong peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS, HR-ESI-MS) for Molecular Weight and Isotopic Abundance

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.

Expected Mass Spectrometry Data

TechniqueIonExpected m/z
ESI-MS[M+H]⁺145.0451
HR-ESI-MS[M+H]⁺145.0447 (Calculated for C₈H₅N₂O⁺)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to assess the purity of the compound and to study its fragmentation pattern upon electron impact (EI) ionization. The fragmentation pattern can provide additional structural information by revealing stable fragments of the molecule. The analysis of these fragments helps to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structural Determination and Conformation

An exhaustive search of scientific literature and crystallographic databases reveals that specific X-ray crystallography data for the compound this compound is not publicly available. While the broader class of furo[3,2-b]pyridines has been a subject of interest in medicinal chemistry, leading to structural studies of various derivatives, the crystal structure of this particular nitrile derivative has not been reported.

Typically, X-ray crystallography would provide definitive proof of the molecule's connectivity and its three-dimensional arrangement in the solid state. This technique would allow for precise measurement of bond lengths, bond angles, and torsion angles, offering insights into the planarity of the fused ring system and the orientation of the nitrile substituent.

Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds, π–π stacking, or other non-covalent forces that govern the supramolecular architecture. This information is crucial for understanding the compound's physical properties, including melting point, solubility, and polymorphism.

Although specific experimental data for this compound is absent, theoretical calculations and data from closely related structures, such as the parent furo[3,2-b]pyridine (B1253681), suggest that the fused heterocyclic core is essentially planar. The nitrile group, being a strong electron-withdrawing group, would influence the electronic distribution within the aromatic system, which could, in turn, affect intermolecular interactions in the solid state.

Without experimental crystallographic data, a detailed discussion of the solid-state conformation and a corresponding data table for this compound cannot be provided at this time. Further research, including the synthesis of a single crystal of suitable quality and subsequent X-ray diffraction analysis, would be required to elucidate its precise solid-state structure.

Computational Chemistry and Theoretical Investigations of Furo 3,2 B Pyridine 2 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. It is extensively used to predict a wide range of molecular properties for heterocyclic systems.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For a rigid fused heterocyclic system like Furo[3,2-b]pyridine-2-carbonitrile, the number of possible conformers is limited compared to highly flexible molecules. The optimization process precisely calculates bond lengths, bond angles, and dihedral angles.

DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G(d,p), are employed to perform these optimizations. nih.gov For related heterocyclic systems, such as pyridine-furan oligomers, dispersion-corrected DFT functionals (e.g., B3LYP-D3) have been shown to be important for accurately modeling non-bonding interactions that influence conformation. researchgate.net Once a geometry is optimized, a vibrational frequency calculation is typically performed at the same level of theory to confirm that the structure represents a true energy minimum, characterized by the absence of imaginary frequencies. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govirjweb.com

Table 1: Representative Calculated Electronic Properties of Related Heterocycles (DFT/B3LYP/6-31G(d,p))

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzene (B151609)-6.74-0.226.52
Pyridine (B92270)-7.03-0.576.46
Pyrimidine (B1678525)-7.49-0.926.57
Pyridazine-7.63-0.666.97

This table presents data for foundational heterocycles to illustrate typical theoretical values. Data sourced from theoretical studies on azines. iiste.org

DFT calculations are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts and has been shown to provide results that correlate well with experimental data for complex organic molecules. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. These calculations, often performed using the B3LYP functional with various basis sets (e.g., 6-311+G(d,p)), can help assign experimental spectra, especially for diastereoisomers or complex structures where assignments are ambiguous. researchgate.net

As mentioned previously, the calculation of vibrational frequencies is not only used to verify an energy minimum but also to predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C≡N stretch), and a comparison with experimental FT-IR spectra can aid in structural confirmation. niscair.res.in

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). irjweb.com

For this compound, an MEP map would be expected to show a region of high electron density (red) around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the furan (B31954) ring. The nitrogen of the nitrile group would also contribute to a negative potential region. Conversely, the hydrogen atoms attached to the aromatic rings would represent areas of positive potential (blue). Such maps provide critical insights into intermolecular interactions, including hydrogen bonding, which is vital for understanding ligand-receptor binding.

Ab Initio Methods and Basis Set Selection in Furo[3,2-b]pyridine (B1253681) Studies

While DFT is a workhorse of computational chemistry, ab initio (from first principles) methods represent another major class of quantum chemical calculations. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are derived directly from the Schrödinger equation without relying on empirical parameters. researchgate.net Generally, higher levels of ab initio theory provide greater accuracy but at a significantly higher computational cost.

The choice of both the method and the basis set is critical for the accuracy of any quantum chemical calculation. A basis set is a set of mathematical functions used to construct the molecular orbitals.

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) are widely used and offer a good compromise between speed and accuracy for many organic molecules. The "(d,p)" indicates the addition of polarization functions, which allow for more flexibility in describing bond shapes, while the "+" indicates the addition of diffuse functions, important for describing anions or weak interactions. nih.gov

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, especially when paired with correlated methods like MP2 or CCSD(T). sigmaaldrich.com

For studies on the Furo[3,2-b]pyridine scaffold, a typical approach might involve geometry optimization with a cost-effective method like B3LYP/6-31G(d,p), followed by more accurate single-point energy calculations with a larger basis set or a higher level of theory to refine the electronic properties.

Molecular Modeling and Docking Studies for Investigating Ligand-Receptor Interactions (focused on design principles for scaffold optimization)

The Furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.govresearchgate.net It has been successfully used to develop potent and selective inhibitors of protein kinases and modulators of the Hedgehog signaling pathway. nih.gov Molecular modeling, and specifically molecular docking, is a key computational technique used in this process.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a receptor, such as an enzyme or protein. The process involves placing the ligand (e.g., a derivative of this compound) into the three-dimensional structure of the target protein and evaluating the interactions using a scoring function. These interactions typically include:

Hydrogen bonds: The pyridine nitrogen is a key hydrogen bond acceptor, often interacting with hinge region residues in kinase active sites. mdpi.com

Hydrophobic interactions: The fused aromatic ring system provides a surface for hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket.

Docking studies are crucial for structure-activity relationship (SAR) analysis and scaffold optimization. By modeling how different substituents on the Furo[3,2-b]pyridine core affect binding, chemists can rationally design new derivatives with improved potency and selectivity. For example, docking might reveal an unoccupied pocket in the active site where adding a specific functional group could form a new, favorable interaction, thereby increasing binding affinity. Studies on various pyridine-based scaffolds have successfully used docking to identify promising anticancer agents by predicting their binding modes within target enzymes like VEGFR-2 and HER-2. mdpi.com

Structure-Activity Relationship (SAR) Studies through Computational Approaches (focused on design principles for scaffold modification)

Computational studies have been instrumental in elucidating the structure-activity relationships (SAR) for the furo[3,2-b]pyridine core, primarily in the context of designing potent and selective enzyme inhibitors. This scaffold is a key component in the development of inhibitors for several protein kinase families, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. mdpi.com

Research has identified the furo[3,2-b]pyridine framework as a novel and effective core for inhibitors of cdc-like kinases (CLKs) and for modulators of the Hedgehog signaling pathway. researchgate.net Computational docking studies and subsequent experimental validation have revealed key design principles for modifying this scaffold to achieve high potency and selectivity.

Key Design Principles for Scaffold Modification:

Substitution Patterns: Optimization of subseries containing 3,5-disubstituted furo[3,2-b]pyridines has led to potent and cell-active inhibitors of CLKs. researchgate.net The strategic placement of substituents at the 3, 5, and 7-positions of the furo[3,2-b]pyridine ring system is critical for modulating kinase activity and selectivity.

Targeting Specific Residues: A key strategy for achieving selectivity involves designing inhibitors that exploit unique features of the kinase binding site. For example, computational analysis has shown that targeting bulky hydrophobic residues at the DFG-1 position, present in only about 15% of human kinases, is an effective strategy for designing selective inhibitors. acs.org

Hydrogen Bonding: The furo[3,2-b]pyridine core can act as a hydrogen bond acceptor, facilitating crucial protein-ligand interactions within the ATP-binding site of kinases. Molecular docking studies have demonstrated its potential for strong binding affinities with targets such as the serine/threonine kinase AKT1.

Bioisosteric Replacement: The furo[3,2-b]pyridine motif is sometimes used as a bioisosteric replacement for other heterocyclic scaffolds to improve properties like selectivity or reduce off-target effects. researchgate.net

The table below summarizes findings from computational and biological studies on how different substitution patterns on the furo[3,2-b]pyridine scaffold influence its biological activity.

Scaffold PositionSubstituent TypeTarget Kinase/PathwayEffect on ActivityReference(s)
3,5-positions Various aryl and other groupscdc-like kinases (CLKs)Optimization of these positions leads to potent and highly selective inhibitors. researchgate.net
General Iodopyridinyl ether at C6General (for further modification)Enhances potential for further structural changes via cross-coupling, leveraging the scaffold for kinase inhibition and Hedgehog pathway modulation.
General Carboxylic acid at C6cdc-like kinases (CLKs)The scaffold acts as a potent inhibitor; modifications can yield highly selective molecules.
Not Specified GeneralJanus Kinase 2 (JAK2)In silico studies identified furopyridine-based compounds as potential novel inhibitors. dntb.gov.ua

Analysis of Non-Linear Optical (NLO) Properties

A thorough review of scientific literature indicates that specific computational or experimental studies on the non-linear optical (NLO) properties of this compound have not been reported. The investigation of NLO properties is a key area in materials science for applications in optoelectronics and photonics.

Typically, the NLO properties of organic molecules are investigated theoretically using quantum chemical methods like Density Functional Theory (DFT). researchgate.netnih.gov These computational approaches can predict key parameters that define a material's NLO response. Theoretical descriptions of molecular NLO properties are often presented using DFT with specific functionals like CAM-B3LYP, which is suited for such calculations. researchgate.net While these methods have been applied to other pyridine derivatives and heterocyclic systems, data for this compound is not currently available. nih.govcapes.gov.br

The table below outlines the NLO parameters that are typically calculated in computational studies.

ParameterSymbolDescriptionComputational Method
Dipole Moment µMeasures the separation of positive and negative charges in a molecule, influencing molecular interactions and NLO response.DFT
Polarizability αDescribes the tendency of the molecular electron cloud to be distorted by an external electric field (linear response).DFT
First Hyperpolarizability βQuantifies the second-order NLO response, related to phenomena like second-harmonic generation.DFT (Coupled-Perturbed Hartree-Fock)
Second Hyperpolarizability γQuantifies the third-order NLO response, related to phenomena like third-harmonic generation and two-photon absorption.DFT (Coupled-Perturbed Hartree-Fock)

Thermodynamic Properties and Stability Assessments

Specific computational assessments of the thermodynamic properties and stability for this compound are not available in the reviewed scientific literature. Such studies are vital for understanding the chemical reactivity, stability, and feasibility of synthesis and storage for a given compound.

Computational chemistry provides robust tools for predicting these properties. Density Functional Theory (DFT) is a widely used method to calculate the thermodynamic parameters of molecules. mdpi.comscirp.org By performing geometry optimization and vibrational frequency calculations (typically using functionals like B3LYP with basis sets such as 6-31G(d,p)), it is possible to determine the thermodynamic functions of a molecule at different temperatures. nih.govmdpi.com These calculations yield insights into the molecule's stability. For instance, the Gibbs free energy of formation can indicate the spontaneity of its formation from constituent elements.

The following table lists the key thermodynamic properties that are typically evaluated through computational methods.

PropertySymbolDescriptionComputational Method
Zero-Point Energy ZPEThe lowest possible energy that a quantum mechanical system may have, corresponding to its vibrational energy at 0 K.DFT (from vibrational frequencies)
Enthalpy HRepresents the total heat content of a system. The standard enthalpy of formation (ΔHf°) is a measure of the energy released or absorbed when one mole of a compound is formed from its elements.Statistical Mechanics (using DFT results)
Entropy SA measure of the randomness or disorder of a system.Statistical Mechanics (using DFT results)
Heat Capacity Cv / CpThe amount of heat required to raise the temperature of a substance by a certain amount, at constant volume (Cv) or constant pressure (Cp).Statistical Mechanics (using DFT results)
Gibbs Free Energy GA thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a system at constant temperature and pressure. The Gibbs free energy of formation (ΔGf°) indicates the spontaneity of a compound's formation.Statistical Mechanics (using DFT results)

Research Applications of Furo 3,2 B Pyridine 2 Carbonitrile in Modern Chemical Science

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The Furo[3,2-b]pyridine-2-carbonitrile scaffold is a valuable building block in organic synthesis, primarily due to the chemical reactivity of its nitrile group and the potential for substitution on the fused ring system. The nitrile moiety can be transformed into a variety of other functional groups, such as amines or carboxylic acids, which then serve as handles for further molecular elaboration and cyclization reactions.

This utility is demonstrated in the construction of elaborate, multi-fused heterocyclic structures. For instance, the furo[3,2-b]pyridine (B1253681) core is instrumental in synthesizing novel annulated systems. In one approach, a key precursor, 2-acetyl-3-amino-difurochromene, was used to build a new class of multi-fused compounds, specifically furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines. researchgate.net The reaction of this precursor with active methylene (B1212753) nitriles yielded various 2-amino-3-substituted derivatives of this complex heterocyclic system. researchgate.net Similarly, Friedländer's reaction with active methylene ketones produced related hetero-annulated furochromenofuropyridines. researchgate.net

The versatility of the nitrile group on related furopyridine isomers further illustrates the synthetic potential. While specific examples for the 2-carbonitrile derivative are specialized, the chemistry of the nitrile group on the furo[2,3-b]pyridine (B1315467) core is well-documented. It can be reduced to an amine or hydrolyzed to a carboxylic acid, opening pathways to a wide range of derivatives. This functional group transformation is a cornerstone of its role as a key intermediate.

Table 1: Synthetic Transformations of the Nitrile Group in Furopyridine Systems

Starting Functional GroupReaction TypeResulting Functional GroupPotential for Further Synthesis
Nitrile (-C≡N)ReductionAmine (-CH₂NH₂)Formation of amides, imines, and further heterocyclic rings.
Nitrile (-C≡N)HydrolysisCarboxylic Acid (-COOH)Esterification, amidation, and use in peptide coupling.
Nitrile (-C≡N)Reaction with Azide (e.g., NaN₃)TetrazoleCreation of a new, stable heterocyclic ring with applications as a bioisostere for carboxylic acids. mdpi.com

The development of diversity-oriented synthesis methods further underscores the importance of this scaffold. An efficient annulation reaction using aurone-derived α,β-unsaturated imines and activated terminal alkynes has been developed to produce 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be aromatized to the stable benzofuro[3,2-b]pyridine core. rsc.org Such methods provide robust access to these complex systems for further investigation.

Scaffold Design for Chemical Libraries in Academic Research

In medicinal chemistry and drug discovery, the furo[3,2-b]pyridine core is recognized as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them ideal starting points for the development of chemical libraries aimed at discovering new therapeutic agents. nih.govmedchemexpress.com

The furo[3,2-b]pyridine scaffold has been specifically identified as a novel and valuable core for creating libraries of potent and highly selective kinase inhibitors. nih.govmedchemexpress.comresearchgate.net Kinases are a critical class of drug targets, and developing selective inhibitors is a major goal in pharmacology. nih.gov Researchers have prepared diverse sets of target compounds based on this scaffold using synthetic sequences that involve chemoselective metal-mediated couplings. nih.govmedchemexpress.com One key strategy includes the assembly of the furo[3,2-b]pyridine scaffold itself through a copper-mediated oxidative cyclization. nih.govmedchemexpress.com

Optimization of a subseries of 3,5-disubstituted furo[3,2-b]pyridines led to the discovery of potent, cell-active, and highly selective inhibitors of cdc-like kinases (CLKs). nih.govmedchemexpress.com In a fascinating extension of this library-based approach, a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines was profiled and found to contain sub-micromolar modulators of the Hedgehog signaling pathway, another important target in cancer therapy. nih.gov This demonstrates the power of using a single core scaffold to generate diverse biological activities, accelerating the drug discovery process.

Potential Contributions to Advanced Materials Research

The unique electronic properties of the furo[3,2-b]pyridine nucleus, which marries an electron-rich furan (B31954) moiety with an electron-deficient pyridine (B92270) ring, make it an attractive candidate for the development of advanced functional materials. nih.gov

While research directly employing this compound in OLEDs is still emerging, studies on closely related isomers highlight the significant potential of the furopyridine framework in this field. A novel iridium complex based on the isomeric furo[3,2-c]pyridine (B1313802) ligand, (pfupy)₂Ir(acac), has been developed for use in high-performance OLEDs. rsc.org

Compared to its thiophene-containing analogue, the furan-containing complex exhibits a higher LUMO (Lowest Unoccupied Molecular Orbital) level, which results in a blue-shifted emission maximum (from 556 nm to 538 nm) and an impressively high photoluminescence quantum yield of 0.80. rsc.org An OLED device fabricated with this complex achieved a record-high external quantum efficiency (EQE) of 30.5% without the need for light out-coupling technologies. rsc.org The device also showed excellent performance stability, maintaining a high EQE even at increased luminance. rsc.org

Table 2: Performance of an OLED Device Based on a Furo[3,2-c]pyridine Iridium Complex

Performance MetricValue
Emissive Maximum538 nm
Photoluminescence Quantum Yield (PLQY)0.80
Maximum External Quantum Efficiency (EQE)30.5%
EQE at 1000 cd m⁻²26.6%
EQE at 5000 cd m⁻²25.6%

Data from a study on the (pfupy)₂Ir(acac) complex. rsc.org

Furthermore, research into related pyridine-3,5-dicarbonitrile (B74902) systems containing carbazole (B46965) substituents has shown their utility as electron-transporting organic semiconductors that exhibit long-lived emissions, indicating a potential role in thermally activated delayed fluorescence (TADF) mechanisms. beilstein-journals.org These findings collectively suggest that the electronic and photophysical properties of the this compound scaffold are highly promising for OLED applications.

The Furo[3,2-b]pyridine structure is a versatile building block for creating novel functional materials beyond OLEDs, such as new polymers and nanostructures. The inherent properties of the fused ring system can be tuned through chemical modification to create materials with specific electronic or optical characteristics.

Sophisticated pyridine-3,5-dicarbonitriles have been synthesized and shown to be soluble in common organic solvents and exhibit emission in the green-yellow region of the spectrum. beilstein-journals.org The development of synthetically convenient protocols for these types of molecules, starting from simple precursors, opens the door to a wider exploration of their material properties. beilstein-journals.org The ability to create complex, polyaromatic π-systems based on this core allows for the fine-tuning of semiconducting properties for various electronic applications. beilstein-journals.org The strategic combination of the furo[3,2-b]pyridine core with other functional units, such as carbazoles, provides a pathway to advanced materials with tailored photophysical behaviors. beilstein-journals.org

Future Research Directions and Unexplored Avenues for Furo 3,2 B Pyridine 2 Carbonitrile

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For furo[3,2-b]pyridine-2-carbonitrile, a key area of future research will be the establishment of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Current synthetic strategies for the parent furo[3,2-b]pyridine (B1253681) scaffold often rely on multi-step processes that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste.

Future investigations should prioritize the development of one-pot syntheses and tandem reactions that can construct the this compound core in a single, streamlined operation. The exploration of catalytic methods , particularly those employing earth-abundant and non-toxic metals, will be crucial. For instance, palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of substituted furo[3,2-b]pyridines and could be adapted for the introduction of the nitrile functionality. Furthermore, ultrasound-assisted synthesis has shown promise in accelerating reaction times and improving yields for related structures, offering a more energy-efficient alternative to conventional heating.

A significant goal will be to maximize atom economy , ensuring that the maximum number of atoms from the starting materials are incorporated into the final product. This can be achieved through the design of addition and cycloaddition reactions that minimize the formation of byproducts. The development of such sustainable and atom-economical pathways will not only make the synthesis of this compound more practical and cost-effective but also align with the growing demand for greener chemical processes.

Investigation of Novel Reactivity Patterns and Unconventional Transformations

The electronic landscape of this compound, characterized by the fusion of an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring, coupled with the electron-withdrawing nature of the nitrile group at the 2-position, suggests a rich and complex reactivity profile that is yet to be explored. Future research should focus on systematically investigating the reactivity of this specific isomer to uncover novel and unconventional chemical transformations.

Key areas of interest include the exploration of regioselective functionalization . The interplay between the activating effect of the furan oxygen and the deactivating effect of the pyridine nitrogen and the nitrile group will likely lead to unique patterns of electrophilic and nucleophilic substitution. Understanding these patterns will be fundamental to the strategic modification of the this compound scaffold.

Furthermore, the nitrile group itself offers a versatile handle for a variety of transformations. Future studies should investigate its conversion into other functional groups, such as amines, amides, carboxylic acids, and tetrazoles, which would significantly expand the chemical space accessible from this starting material. The potential for the nitrile group to participate in cycloaddition reactions and other pericyclic processes is another exciting avenue for exploration. Uncovering these novel reactivity patterns will not only deepen our fundamental understanding of this heterocyclic system but also provide new tools for the synthesis of complex molecules.

Advanced Derivatization Strategies for Expanding Structural Diversity

To fully explore the potential of this compound, particularly in fields like medicinal chemistry and materials science, it is essential to develop advanced derivatization strategies that allow for the systematic and efficient generation of a diverse library of analogues. Future research in this area should move beyond simple functional group interconversions and focus on more sophisticated and versatile derivatization techniques.

One promising approach is the use of late-stage functionalization . This strategy involves the direct modification of the core this compound scaffold at a late stage in the synthetic sequence, allowing for the rapid introduction of a wide range of substituents without the need to re-synthesize the entire molecule from scratch. Techniques such as C-H activation could be particularly powerful in this context, enabling the direct introduction of new carbon-carbon and carbon-heteroatom bonds at previously inaccessible positions.

Another important avenue is the development of diversity-oriented synthesis strategies. These approaches aim to generate structurally complex and diverse molecules from a common starting material, such as this compound. By employing a series of branching and folding pathways, it should be possible to create a wide array of derivatives with distinct three-dimensional shapes and functionalities. The ability to generate such a diverse collection of molecules is crucial for identifying compounds with optimized properties for specific applications.

Integrated Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis offers a powerful paradigm for the rational design of new molecules with tailored properties. For this compound, an integrated computational and experimental approach will be invaluable for accelerating the discovery and optimization of new derivatives for specific applications.

Future research should leverage quantum chemical calculations , such as Density Functional Theory (DFT), to gain a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. These computational studies can predict sites of reactivity, elucidate reaction mechanisms, and guide the selection of optimal reaction conditions, thereby minimizing the need for extensive empirical screening.

Furthermore, molecular modeling and in silico screening can be employed to predict the potential of this compound derivatives to interact with biological targets or to exhibit desirable properties for materials science applications. For example, in drug discovery, computational docking studies can identify derivatives with a high binding affinity for a particular protein, while in materials science, simulations can predict the electronic and optical properties of new materials based on this scaffold. The integration of these computational predictions with targeted experimental synthesis and characterization will enable a more efficient and rational exploration of the chemical space around this compound.

Exploration of New Application Domains in Chemical Science and Technology

While the parent furo[3,2-b]pyridine scaffold has shown promise in medicinal chemistry, the specific applications of this compound remain largely unexplored. A significant focus of future research should be the systematic evaluation of this compound and its derivatives in a wide range of application domains within chemical science and technology.

In materials science , the unique electronic properties of the this compound core, arising from the fusion of electron-rich and electron-deficient aromatic rings, make it an attractive building block for the development of novel organic electronic materials. Future studies should investigate the potential of its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties through derivatization could lead to materials with optimized performance for these applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.